3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16275762
InChI: InChI=1S/C16H18N2O4S2/c19-14(20)6-9-18-15(21)12(24-16(18)23)10-11-4-5-13(22-11)17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,19,20)/b12-10-
SMILES:
Molecular Formula: C16H18N2O4S2
Molecular Weight: 366.5 g/mol

3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

CAS No.:

Cat. No.: VC16275762

Molecular Formula: C16H18N2O4S2

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid -

Specification

Molecular Formula C16H18N2O4S2
Molecular Weight 366.5 g/mol
IUPAC Name 3-[(5Z)-4-oxo-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Standard InChI InChI=1S/C16H18N2O4S2/c19-14(20)6-9-18-15(21)12(24-16(18)23)10-11-4-5-13(22-11)17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,19,20)/b12-10-
Standard InChI Key UZAFTHBRMSJAOS-BENRWUELSA-N
Isomeric SMILES C1CCN(CC1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O
Canonical SMILES C1CCN(CC1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecule comprises three primary components:

  • A thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) with a Z-configured methylidene group at position 5.

  • A furan-2-yl substituent functionalized with a piperidin-1-yl group at position 5.

  • A propanoic acid side chain linked to the thiazolidinone nitrogen.

The (5Z) configuration enforces a planar geometry around the methylidene group, critical for π-conjugation and intermolecular interactions .

Molecular Formula and Weight

  • Molecular Formula: C17H19N3O4S2\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{4}\text{S}_{2}

  • Molecular Weight: 417.48 g/mol (calculated via PubChem algorithms) .

Synthesis and Characterization

Synthetic Routes

The synthesis involves a multi-step strategy:

Step 1: Formation of the Piperidinyl-Furan Precursor

  • Reaction: Piperidine undergoes nucleophilic substitution with 5-bromofuran-2-carbaldehyde in the presence of K2_2CO3_3 to yield 5-(piperidin-1-yl)furan-2-carbaldehyde .

Step 2: Knoevenagel Condensation

  • Reagents: The aldehyde reacts with 2-thioxo-thiazolidin-4-one in ethanol under acidic conditions (e.g., piperidine catalyst) to form the methylidene-thiazolidinone intermediate .

Step 3: Propanoic Acid Side Chain Incorporation

  • Procedure: Alkylation of the thiazolidinone nitrogen with ethyl 3-bromopropanoate, followed by saponification (NaOH/EtOH) to yield the free acid.

Industrial-Scale Production

  • Continuous Flow Synthesis: Enhances yield (≈85%) and purity (>98%) by optimizing residence time and temperature.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

  • COX-II Inhibition: Structural analogs (e.g., PYZ31) exhibit IC50_{50} values of 35.56 ± 1.02 nM against COX-II, surpassing Celecoxib in potency .

  • Binding Mode: Molecular docking suggests the propanoic acid group forms hydrogen bonds with Arg120 and Tyr355 in the COX-II active site .

Antioxidant Properties

  • ROS Scavenging: Reduces reactive oxygen species (ROS) by 40% at 50 µM in H2_2O2_2-stimulated macrophages, attributed to the thiazolidinone ring’s redox activity.

Comparative Analysis with Structural Analogs

CompoundKey Structural VariationBiological Activity
Target CompoundPiperidinyl-furan substituentBroad-spectrum antimicrobial
3-(2-Oxo-thiazolidin-3-yl)propanoic acidNo methylidene/furan groupsModerate antioxidant activity
CelecoxibPyrazole ring; sulfonamide groupSelective COX-II inhibition

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